Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate
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Overview
Description
Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity, and a benzoate ester group, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Benzoate Ester: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology and Medicine
Pharmacology: The quinazolinone core is known for its biological activity, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Drug Development: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The biological activity of Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is primarily due to its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects. The trimethoxyphenyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.
Benzoate Esters: Compounds like methyl 4-hydroxybenzoate and ethyl 4-aminobenzoate.
Uniqueness
Methyl 2-{2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is unique due to the combination of the quinazolinone core and the trimethoxyphenyl group, which can provide enhanced biological activity and selectivity. The presence of the benzoate ester group also influences its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H25N3O8 |
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Molecular Weight |
519.5 g/mol |
IUPAC Name |
methyl 2-[[2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H25N3O8/c1-35-21-13-16(14-22(36-2)24(21)37-3)30-25(32)18-10-6-8-12-20(18)29(27(30)34)15-23(31)28-19-11-7-5-9-17(19)26(33)38-4/h5-14H,15H2,1-4H3,(H,28,31) |
InChI Key |
DCILYQJCULIZOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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